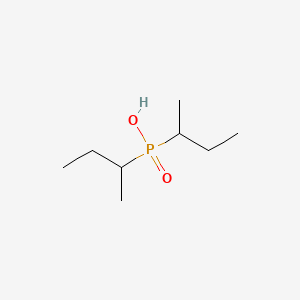

Phosphinic acid, bis(1-methylpropyl)-

Description

Structure

3D Structure

Properties

CAS No. |

35210-27-6 |

|---|---|

Molecular Formula |

C8H19O2P |

Molecular Weight |

178.21 g/mol |

IUPAC Name |

di(butan-2-yl)phosphinic acid |

InChI |

InChI=1S/C8H19O2P/c1-5-7(3)11(9,10)8(4)6-2/h7-8H,5-6H2,1-4H3,(H,9,10) |

InChI Key |

DGZNEHPVXXRBIU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)P(=O)(C(C)CC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Dialkylphosphinic Acids

The foundational methods for producing dialkylphosphinic acids often involve the formation of phosphorus-carbon bonds through radical additions or organometallic reactions.

Symmetrical dialkylphosphinic acids, where both alkyl groups are identical, are commonly synthesized via free radical addition or Grignard reactions.

A prevalent method involves the free radical addition of hypophosphorous acid to α-olefins. ysxbcn.com This reaction is typically initiated by a peroxide, such as di-tert-butyl peroxide (DTBP), at elevated temperatures. ysxbcn.com The synthesis of various symmetrical dialkylphosphinic acids has been demonstrated using this approach, which is applicable for producing bis(1-methylpropyl)phosphinic acid from 2-butene. The reaction mechanism involves the initiation by a peroxide to react with hypophosphorous acid, which then adds to the olefin. ysxbcn.com To achieve high purity, post-synthesis purification steps are crucial. These often include washing the crude product with a basic solution, like sodium hydroxide, to remove the monoalkylphosphinic acid byproduct, which is more soluble in the aqueous phase. ysxbcn.comgoogle.com Further purification can be achieved by acid washing and distillation. google.com

Another classic route is the reaction of Grignard reagents with phosphorus oxychloride (phosphoryl chloride). kent.ac.uk However, this method can suffer from low yields due to the potential for multiple additions of the Grignard reagent, leading to the formation of tri-substituted phosphine (B1218219) oxide byproducts. kent.ac.uk This issue can be mitigated by using sterically bulky phosphonic dichlorides or by employing a slow, reverse addition of the Grignard reagent to the phosphorus substrate. kent.ac.uk

Table 1: Synthesis of Symmetrical Dialkylphosphinic Acids via Free Radical Addition

| Dialkylphosphinic Acid | Olefin | Initiator | Optimal Temperature | Reference |

|---|---|---|---|---|

| Dihexylphosphinic acid (DHPA) | 1-Hexene | DTBP | ~130 °C | ysxbcn.com |

| Di-(2,4,4-trimethylpentyl)phosphinic acid (DTMPPA) | Diisobutylene | DTBP | ~130 °C | ysxbcn.com |

| Didecylphosphinic acid (DDPA) | 1-Decene | DTBP | ~130 °C | ysxbcn.com |

The synthesis of unsymmetrical dialkylphosphinic acids, where the two alkyl groups differ, requires a stepwise approach to introduce each alkyl group selectively. A prominent strategy begins with the formation of a monoalkylphosphinic acid intermediate. nih.govnih.gov

In this method, a phosphorus source like sodium hypophosphite is reacted with a first olefin (Olefin A) to generate the monoalkylphosphinic acid. nih.govnih.gov A critical challenge in this step is preventing the formation of the symmetrical dialkylphosphinic acid byproduct. nih.gov Increasing the molar ratio of sodium hypophosphite to the olefin can help improve the yield of the mono-substituted product. nih.gov The resulting monoalkylphosphinic acid is then purified before being reacted with a second, different olefin (Olefin B) in the presence of a radical initiator to yield the final unsymmetrical dialkylphosphinic acid. nih.gov Any unreacted monoalkylphosphinic acid can be readily removed through a base-acid post-treatment process. nih.gov

Advanced Synthetic Routes to Phosphinic Acid Derivatives

More recent and specialized synthetic routes offer alternative pathways to phosphinic acids and their derivatives, often under milder conditions or with greater functional group tolerance.

Trivalent silyl (B83357) phosphonite esters are versatile reagents in phosphinic acid synthesis. kent.ac.uk A notable reaction is the addition of bis(trimethylsilyl) phosphonite, (TMSO)₂PH, to α,β-unsaturated esters under basic silylating conditions. kent.ac.uk This method, termed the "triethylammonium phosphinate reaction," has proven to be a useful synthetic tool for preparing various phosphinic acids. kent.ac.uk

Furthermore, H-phosphinic acids, which are typically non-nucleophilic, can be converted into a nucleophilic P(III) species, such as RP(OTMS)₂, by reacting with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA). nih.gov This nucleophilic intermediate can then react with electrophiles, including unactivated alkyl halides, to form the desired phosphinic acid structure. nih.gov For instance, pre-forming the P(III) intermediate at slightly elevated temperatures before adding the alkyl halide has been shown to greatly improve reaction yields. nih.gov

The phospha-Michael addition is an effective method for forming carbon-phosphorus bonds. This reaction involves the addition of a P-H group across a carbon-carbon double bond of a Michael acceptor. nih.govresearchgate.net For example, phosphinic acid can add to acrylates to form phosphinate pseudopeptides. nih.gov The reaction is often facilitated by activating the phosphinic acid with trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base like triethylamine. nih.gov

This strategy is also applicable to the addition of phosphinic acid to various other unsaturated compounds, such as vinyl phosphonates and styrenes, providing access to a wide range of functionalized phosphinic acids. researchgate.net

The final step in many phosphinic acid syntheses is the conversion of a phosphinate ester to the corresponding phosphinic acid. nih.govnih.govresearchgate.net This transformation can be achieved through hydrolysis or dealkylation.

Acid-catalyzed hydrolysis, typically using concentrated hydrochloric acid at reflux, is a common and general procedure. nih.govproquest.comnih.gov However, these harsh conditions may not be suitable for molecules with sensitive functional groups. tandfonline.com

A milder and highly effective alternative is the dealkylation of phosphinate esters using trimethylsilyl halides. nih.govtandfonline.com Bromotrimethylsilane (TMSBr) is particularly efficient, selectively cleaving the P-O-C ester bond to form a bis(trimethylsilyl) phosphinate ester intermediate. tandfonline.comrsc.orgd-nb.info This intermediate is then easily hydrolyzed to the phosphinic acid under neutral conditions upon treatment with water or an alcohol. tandfonline.comrsc.org While less reactive, chlorotrimethylsilane (B32843) (TMSCl) can also be used, often requiring elevated temperatures or the addition of an iodide salt (e.g., NaI or LiI) to accelerate the reaction. proquest.comtandfonline.com The dealkylation with TMSCl is a practical option for large-scale preparations due to its lower cost compared to TMSBr. tandfonline.com

Table 2: Comparison of Dealkylation Reagents for Phosphonate Esters

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conc. HCl | Reflux, 1-12 h | Inexpensive, widely applicable | Harsh conditions, not suitable for sensitive functional groups | nih.govnih.gov |

| TMSBr | Room temp, 1-3 h | Mild conditions, high yield, rapid reaction | More expensive, moisture sensitive | tandfonline.comrsc.org |

| TMSCl | Elevated temp (130-140 °C) or Room temp with NaI | Economical, suitable for large scale | Slower reaction, may require high temperatures or additives | proquest.comtandfonline.com |

Compound List

Oxidation of Phosphinites to Phosphinates

A fundamental transformation in organophosphorus chemistry is the oxidation of trivalent phosphinites to their corresponding pentavalent phosphinates. This step is critical as it establishes the stable phosphoryl (P=O) group characteristic of phosphinic acids and their esters. The general reaction involves the conversion of a bis(1-methylpropyl)phosphinite ester to a bis(1-methylpropyl)phosphinate.

The mechanism of this oxidation involves the nucleophilic attack of the lone pair of electrons on the phosphorus(III) atom onto an oxygen atom from an oxidizing agent. This process is generally stereospecific, proceeding with retention of configuration at the phosphorus center. This stereochemical outcome is of paramount importance in syntheses where a P-chiral center has been previously established and must be preserved. A variety of oxidizing agents can be employed for this transformation, ranging from mild to strong, with the choice depending on the substrate's sensitivity and the desired reaction conditions.

| Oxidizing Agent | Typical Conditions | Key Characteristics |

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often at low temperatures | Common, effective, and relatively mild. The primary byproduct is water. |

| Air/Molecular Oxygen (O₂) | Often spontaneous upon exposure to air; can be facilitated by catalysts | A "green" oxidant, though reactions can sometimes be slow or require activation. |

| Peroxy acids (e.g., m-CPBA) | Aprotic solvents (e.g., CH₂Cl₂) | Highly effective and fast, but the acidic byproduct may not be suitable for all substrates. |

| Nitrogen Tetroxide (N₂O₄) | Low temperature in an inert solvent | A powerful oxidant, useful for less reactive phosphinites. |

This oxidation is a key step in multi-step synthetic sequences where the phosphinite is first formed through methods like the reaction of a phosphonous dihalide with an organometallic reagent.

Derivatization Strategies for Functionalized Bis(1-methylpropyl)phosphinic Acid Analogues

Derivatization of the phosphinic acid moiety is crucial for modifying its physicochemical properties or for incorporating it into larger, more complex molecules. These strategies typically target the acidic P-OH group or involve the synthesis of analogues bearing specific functional groups on the alkyl chains.

Esterification of the P-OH Group : The hydroxyl group of phosphinic acids is acidic and negatively charged at physiological pH, which can limit cell membrane permeability. acs.org To overcome this, the acid can be converted into a phosphinate ester, which acts as a prodrug. These esters are more lipophilic, can cross cell membranes, and are subsequently hydrolyzed by intracellular enzymes to release the active phosphinic acid. A transition-metal-free, triethylamine-catalyzed esterification with protected sugars has been developed as an efficient method to produce such phosphinate prodrugs. acs.org

Introduction of Amino Groups : Amino-functionalized phosphinic acids are of significant interest as peptide mimics and for their biological activities. A common method for their synthesis is the Mannich-type reaction. researchgate.net This reaction involves the condensation of a compound with a P-H bond (like hypophosphorous acid), an aldehyde (often formaldehyde), and an amine. By using this approach, bis(aminomethyl)phosphinic acids can be synthesized, where the amino groups can be further functionalized. researchgate.nettandfonline.comtandfonline.com

Introduction of Hydroxyl Groups : Hydroxylated analogues can be prepared through various means. A direct method involves the reaction of a phosphinate salt with an aldehyde, such as formaldehyde (B43269). For example, reacting a phosphinate with formaldehyde can lead to the formation of bis(hydroxymethyl)phosphinic acid derivatives, which can serve as building blocks for flame retardants or other materials. google.com

| Derivatization Strategy | Reagents | Functional Group Introduced | Purpose/Application |

| Esterification | Alcohols/Sugars, coupling agents (e.g., TEA) acs.org | Ester (P-OR) | Prodrugs with enhanced cell permeability. acs.org |

| Mannich-type Reaction | Formaldehyde, Amine, Hypophosphorous acid researchgate.net | Aminomethyl (-CH₂NR₂) | Peptide mimics, biologically active compounds. researchgate.nettandfonline.com |

| Hydroxymethylation | Formaldehyde google.com | Hydroxymethyl (-CH₂OH) | Synthesis of flame retardants, complexing agents. google.com |

| Phospha-Michael Addition | α,β-Unsaturated esters, silylated phosphonites acs.org | Substituted alkyl chains | Creation of phosphinic pseudo-amino acids. acs.org |

These synthetic and derivatization strategies underscore the versatility of phosphinic acid chemistry and provide the tools necessary to access a wide range of structurally diverse and functionally complex analogues of bis(1-methylpropyl)phosphinic acid.

Structural Elucidation and Spectroscopic Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organophosphorus compounds. Both ³¹P and ¹H NMR provide critical information about the chemical environment of the phosphorus and hydrogen atoms within the molecule, respectively.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides detailed information about the structure of the bis(1-methylpropyl) groups. The spectrum would be expected to show distinct signals for the different types of protons present in the two sec-butyl groups. Due to the chirality at the carbon atom attached to the phosphorus, the methylene (B1212753) protons (CH₂) are diastereotopic and would be expected to appear as a complex multiplet, even with proton-proton decoupling. The methyl (CH₃) protons would also exhibit distinct signals.

A hypothetical ¹H NMR spectrum would feature:

A complex multiplet for the methine proton (P-CH).

A multiplet for the diastereotopic methylene protons (CH-CH₂-CH₃).

A doublet of doublets or a triplet for the terminal methyl protons (CH₂-CH₃).

A doublet for the methyl protons attached to the chiral center (P-CH-CH₃).

A broad singlet for the acidic proton of the hydroxyl group (P-OH), which may exchange with solvent protons.

Specific chemical shifts and coupling constants for Phosphinic acid, bis(1-methylpropyl)- are not available in the searched literature. However, analysis of similar structures suggests the alkyl protons would appear in the upfield region (δ 0.8-2.5 ppm).

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| P-OH | Variable, broad | Singlet (broad) |

| P-CH | ~1.5 - 2.5 | Multiplet |

| CH-CH₂-CH₃ | ~1.2 - 1.8 | Multiplet |

| P-CH-CH₃ | ~1.0 - 1.3 | Doublet |

| CH₂-CH₃ | ~0.8 - 1.1 | Triplet |

This table represents expected values based on general principles and data for similar compounds.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of Phosphinic acid, bis(1-methylpropyl)-, a soft ionization technique such as electrospray ionization (ESI) would be suitable to obtain the mass of the intact molecule.

The expected molecular weight of Phosphinic acid, bis(1-methylpropyl)- (C₈H₁₉O₂P) is approximately 178.21 g/mol . In positive-ion mode ESI-MS, the molecule would likely be detected as the protonated molecule [M+H]⁺ at m/z 179.22. In negative-ion mode, it would be observed as the deprotonated molecule [M-H]⁻ at m/z 177.20.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would provide further structural confirmation. Common fragmentation pathways for organophosphorus acids involve the loss of the alkyl groups and rearrangements. For comparison, the mass spectrum of the related compound, butylphosphonic acid, shows characteristic fragments that can be analyzed to confirm its structure. nist.gov

| Ion | Formula | Expected m/z | Ionization Mode |

| [M+H]⁺ | C₈H₂₀O₂P⁺ | 179.12 | Positive |

| [M-H]⁻ | C₈H₁₈O₂P⁻ | 177.10 | Negative |

This table is based on the calculated exact mass of the specified ions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Phosphinic acid, bis(1-methylpropyl)- is expected to exhibit characteristic absorption bands for the P=O, P-O-H, O-H, and C-H bonds.

Key expected absorption bands include:

A strong and broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the O-H stretching vibration of the phosphinic acid group, which is often hydrogen-bonded.

A very strong absorption band between 1150 and 1250 cm⁻¹ attributed to the P=O stretching vibration.

Characteristic peaks for phosphinic acids have been noted at 1670, 2300, and 2650 cm⁻¹. industrialchemicals.gov.au

Absorptions in the region of 2850-2960 cm⁻¹ due to the C-H stretching vibrations of the sec-butyl groups.

P-O stretching vibrations are expected in the 900-1100 cm⁻¹ region.

While a specific IR spectrum for Phosphinic acid, bis(1-methylpropyl)- is not available, the spectrum of the related bis(2,4,4-trimethylpentyl)phosphinic acid shows characteristic peaks for phosphinic acids. industrialchemicals.gov.au

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (hydrogen-bonded) | 2500 - 3000 (broad) |

| C-H stretch (alkane) | 2850 - 2960 |

| P=O stretch | 1150 - 1250 |

| P-O-H bend | 900 - 1100 |

This table presents generally accepted ranges for the specified functional groups.

Potentiometric Titration for Acid-Base Property Determination and pKa Studies

Potentiometric titration is a standard method to determine the acidity constant (pKa) of a substance. For Phosphinic acid, bis(1-methylpropyl)-, this technique involves titrating a solution of the acid with a standard solution of a strong base, while monitoring the pH. The pKa value is the pH at which the acid is half-neutralized.

Phosphinic acids are monoprotic acids. The pKa value is influenced by the nature of the alkyl groups attached to the phosphorus atom. While the specific pKa for Phosphinic acid, bis(1-methylpropyl)- has not been found in the searched literature, data for related compounds can provide an estimate. For instance, a compilation of pKa values exists for various organic acids, including phosphonic acids. organicchemistrydata.org The electron-donating nature of the two sec-butyl groups would influence the acidity compared to simpler phosphinic acids.

X-ray Diffraction Analysis for Solid-State Structures

To date, no crystal structure for Phosphinic acid, bis(1-methylpropyl)- has been reported in the Cambridge Structural Database or other readily available sources. If a suitable single crystal could be grown, X-ray diffraction would unequivocally confirm the connectivity and stereochemistry of the molecule.

Coordination Chemistry and Metal Complexation

Ligand Design Principles for Phosphinic Acids in Metal Complexation

The design of phosphinic acid ligands for metal complexation revolves around several key principles that influence their efficacy and selectivity. biointerfaceresearch.commdpi.com The primary coordinating group is the deprotonated phosphinate anion [R₂PO₂]⁻.

Donor Atoms and HSAB Principle : The phosphinate group offers two oxygen atoms for coordination. These oxygen atoms are considered "hard" donors according to the Hard and Soft Acids and Bases (HSAB) principle. This makes them particularly effective for complexing hard metal cations, such as the lanthanides (Ln³⁺), actinides (An³⁺), and early transition metals in higher oxidation states. biointerfaceresearch.com

Steric Effects : The alkyl substituents on the phosphorus atom, in this case, the two 1-methylpropyl (sec-butyl) groups, introduce significant steric bulk around the coordinating phosphinate head. This steric hindrance is a crucial design element that can prevent the formation of coordinatively saturated, insoluble polymeric complexes and enhance solubility in organic solvents. The size and branching of these groups can be tuned to control the stoichiometry and geometry of the metal complexes, which in turn governs selectivity between different metal ions. nih.gov

Lipophilicity and Aggregation : The alkyl chains impart lipophilic (oil-loving) character to the ligand, making it suitable for solvent extraction applications where the ligand and its metal complex must be soluble in an organic phase immiscible with water. In nonpolar organic solvents, dialkylphosphinic acids tend to form hydrogen-bonded dimers, which influences the mechanism and efficiency of metal extraction.

Acidity (pKa) : The acidity of the phosphinic acid determines the pH range over which it can effectively extract metal ions. The deprotonation of the P-OH group is a prerequisite for coordination. The pKa value is influenced by the electronic effects of the alkyl substituents.

The combination of these factors—a hard donor group, tunable steric hindrance, and engineered solubility—makes dialkylphosphinic acids versatile ligands for specific applications in separation science. nih.gov

Complexation Behavior with Transition Metals

Dialkylphosphinic acids form stable complexes with a variety of transition metals, including cobalt, nickel, copper, and zinc. The coordination mode is highly dependent on factors such as the metal-to-ligand ratio, pH, and the presence of other coordinating species.

While a single phosphinate anion typically acts as a monodentate or bridging ligand, it does not form a chelate ring by itself. libretexts.org However, the formation of dimeric metal complexes, a common feature for these ligands, results in highly stable, eight-membered pseudo-chelate rings. In these structures, two phosphinate ligands bridge two metal centers. This arrangement confers significant thermodynamic stability, a phenomenon related to the chelate effect, which favors the formation of cyclic structures over open-chain analogues. libretexts.org

In more complex ligand systems where a phosphinate group is incorporated into a larger molecule containing other donor atoms, true chelation can occur. For instance, ligands with phosphinic acid pendant arms attached to a macrocycle like 1,4,7-triazacyclononane (B1209588) can form very stable, multi-ring chelate structures with metal ions like Ga³⁺. acs.orgnih.gov The stability of these complexes is enhanced by the chelate effect, arising from the entropic benefit of a single polydentate ligand displacing multiple monodentate solvent molecules. youtube.com

Bridging is the most characteristic coordination mode for dialkylphosphinic acids, leading to the formation of dinuclear or polynuclear complexes. wikipedia.org The phosphinate anion [R₂PO₂]⁻ can bridge two metal centers in several ways, primarily through a syn-syn or syn-anti arrangement of its oxygen atoms relative to the P-C bonds.

Syn-Syn Bridging : Both oxygen atoms coordinate to different metal centers, with both metal ions on the same side of the P-O-P plane. This mode is very common and leads to the formation of the stable eight-membered rings found in many dimeric complexes of divalent transition metals like Zn(II) and Co(II).

Syn-Anti Bridging : The oxygen atoms coordinate to different metal centers, but the metal ions lie on opposite sides of the P-O-P plane. This mode often results in the formation of polymeric chain structures.

Other Modes : In some cases, one oxygen atom of the phosphinate group can bridge two metal centers while the other oxygen coordinates to only one of them, leading to more complex polynuclear structures. ethz.chnih.gov

The specific bridging mode adopted is influenced by the steric bulk of the ligand's alkyl groups and the geometric preferences of the metal ion. researchgate.net

Coordination with Lanthanide and Actinide Series Elements

Dialkylphosphinic acids are particularly important for their ability to separate trivalent lanthanides from trivalent actinides, a critical step in advanced nuclear fuel reprocessing schemes. researchgate.net While chemically very similar, the subtle differences in the bonding character between these f-block elements and soft-donor ligands can be exploited. However, with hard-donor oxygen ligands like phosphinic acids, the separation is less pronounced but still significant.

Complexes with trivalent lanthanides and actinides typically have a stoichiometry of ML₃, where three deprotonated phosphinate ligands coordinate to the metal ion. researchgate.net Studies on related dithiophosphinic acids (which are soft-donor analogues) show that even when selectivity is high, the coordination numbers and metal-ligand bond distances can be very similar for both lanthanide and actinide complexes. researchgate.net With phosphinic acids, the bonding is predominantly ionic, driven by the electrostatic attraction between the M³⁺ cation and the [R₂PO₂]⁻ anions. The selectivity observed in separation processes often arises from minor differences in the covalent character of the metal-ligand bond and differences in the hydration energies of the aqueous ions. ubc.ca

Influence of Substituent Effects on Coordination Properties and Selectivity

The identity of the alkyl groups (the "substituents") on the phosphorus atom is a powerful tool for tuning the coordination properties and, consequently, the selectivity of the ligand. nih.gov The steric hindrance imposed by these groups is the most significant factor. researchgate.net

For Phosphinic acid, bis(1-methylpropyl)- , the sec-butyl groups are branched and moderately bulky. This steric profile can be compared with other common dialkylphosphinic acids to understand its potential behavior.

Less Hindered Ligands (e.g., di-n-hexylphosphinic acid) : Linear alkyl chains present less steric hindrance, which can sometimes lead to the formation of undesirable polymeric complexes or gels during metal extraction.

More Hindered Ligands (e.g., bis(2,4,4-trimethylpentyl)phosphinic acid) : The highly branched structure of this ligand (the active component in the commercial extractant Cyanex 272) provides excellent steric shielding. This prevents polymerization and creates a specific "pocket" size for the metal ion, enhancing selectivity in certain separations, such as the industrially important separation of cobalt from nickel. researchgate.net

The steric bulk of the 1-methylpropyl groups in the title compound places it between these two extremes. The branching influences the aggregation number of the ligand in the organic diluent and the geometry of the final metal complex, thereby affecting the equilibrium of the extraction process. This fine-tuning of steric demand is essential for achieving selectivity between metal ions of similar size and charge. nih.govresearchgate.net

| Alkyl Group | Common Name/Reagent | Steric Hindrance | Typical Application Highlight |

|---|---|---|---|

| n-Hexyl | Dihexylphosphinic acid (DHPA) | Low | General metal extraction |

| 1-Methylpropyl (sec-Butyl) | Bis(1-methylpropyl)phosphinic acid | Moderate | Expected to show intermediate selectivity |

| 2,4,4-Trimethylpentyl | Cyanex 272 | High | Selective separation of Cobalt(II) from Nickel(II) |

Solvation and Speciation Studies of Phosphinic Acid Complexes

The behavior of phosphinic acid ligands and their metal complexes in solution is complex and crucial for understanding their function. Speciation, the distribution of different chemical species in a system, is highly dependent on solution conditions, particularly pH and the nature of the solvent. nih.gov

In the aqueous phase, the pH dictates the deprotonation of the phosphinic acid. Metal complexation can only occur when the ligand is in its anionic form, meaning extractions are typically carried out from acidic or neutral solutions.

In the organic phase, dialkylphosphinic acids exist primarily as hydrogen-bonded dimers (HL)₂, where H represents the acidic proton and L represents the phosphinate anion. The metal extraction process is often represented by the following general equilibrium:

Mⁿ⁺(aq) + m(HL)₂(org) ⇌ MLₙ(HL)₂ₘ₋ₙ(org) + nH⁺(aq)

The stoichiometry of the extracted complex (the values of n and m) is determined experimentally through techniques like slope analysis, where the distribution ratio of the metal is measured as a function of ligand concentration and pH. Spectroscopic methods such as UV-Vis, NMR, and FT-IR are also employed to probe the structure of the complexes in the organic phase. nih.govresearchgate.net These studies reveal the specific coordination environment of the metal ion and confirm the nature of the species involved in the extraction process.

Applications in Chemical Separations and Resource Recovery

Hydrometallurgical Extraction of Metal Ions

Phosphinic acid, bis(1-methylpropyl)-, and structurally similar dialkylphosphinic acids are utilized as solvent extraction reagents in hydrometallurgy. ontosight.ai Their ability to form stable complexes with metal ions allows for the effective extraction and separation of these ions from aqueous solutions, such as those derived from ore leaching. ontosight.aiunileoben.ac.at The mechanism of extraction typically involves the formation of a robust chelate complex between the organophosphorus extractant and the target metal. unileoben.ac.at

A significant application of this class of extractants is the selective separation of rare earth elements (REEs). scilit.comcapes.gov.br The distinct electronic structures of REE cations enable the formation of organic complexes with varying degrees of stability, which is the basis for their separation through solvent extraction. unileoben.ac.at

The extraction of REEs by acidic organophosphorus extractants like Phosphinic acid, bis(1-methylpropyl)- proceeds primarily through a cation exchange mechanism. osti.gov In this process, the extractant, which often exists as a dimer (H₂L₂) in the organic diluent, exchanges its acidic proton for an REE³⁺ ion from the aqueous phase. osti.gov This results in the formation of a stable, neutral organometallic complex that is soluble in the organic phase. osti.gov For a closely related compound, bis(1,1,3,3-tetramethylbutyl)phosphinic acid, the extracted species has been identified as [M(mbp)₃(Hmbp)₃], where M represents the rare earth element. epa.gov

The general equation for this cation exchange reaction can be represented as:

REE³⁺ (aq) + 3(HL)₂ (org) ⇌ REE(L)₃(HL)₃ (org) + 3H⁺ (aq)

Where (aq) denotes the aqueous phase and (org) denotes the organic phase.

Dialkylphosphinic acids demonstrate effective separation for adjacent REEs, which are notoriously difficult to separate due to their similar chemical properties. Research on bis(1,1,3,3-tetramethylbutyl)phosphinic acid, a structural isomer, has shown that the mutual separation of europium(III) from gadolinium(III) can be significantly improved by adding glycollic acid to the mobile phase during extraction chromatography. epa.gov This highlights the potential for achieving high-purity separation of challenging REE pairs by optimizing the extraction system. epa.gov

Table 1: Separation of Adjacent REEs This table is for illustrative purposes based on findings for structurally similar compounds.

| REE Pair | Separation Method | Key Finding | Source |

|---|---|---|---|

| Eu(III) / Gd(III) | Extraction chromatography with bis(1,1,3,3-tetramethylbutyl)phosphinic acid | The degree of mutual separation was remarkably improved by adding glycollic acid to the mobile phase. | epa.gov |

The efficiency of REE extraction is critically dependent on the composition of the aqueous feed solution, particularly its pH and the presence of other ions. osti.govmdpi.com

pH: The pH of the aqueous phase is one of the most critical factors in the extraction process. osti.gov A lower pH is generally favored to enhance the selectivity for REEs over other common impurity metals like iron (Fe) and aluminum (Al). osti.gov For instance, studies with the related extractant D2EHPA have shown that at a pH of 1.5, approximately 95% of REEs can be extracted with limited co-extraction of impurities. osti.gov Conversely, a higher pH can lead to increased extraction of contaminants. osti.gov Furthermore, employing a pH gradient elution is an effective strategy for achieving mutual separation of REEs in chromatographic systems. epa.gov

Table 2: Effect of pH on Metal Extraction Data based on studies with related organophosphorus extractants like D2EHPA to illustrate general principles.

| pH Level | Target Element | Extraction Efficiency | Co-extracted Impurities | Source |

|---|---|---|---|---|

| 1.5 | REEs | ~95% | Limited Fe and Al | osti.gov |

| 3.0 | Impurities | Increased | Fe, Al | osti.gov |

Phosphinic acid, bis(1-methylpropyl)- and similar extractants are employed to recover REEs from complex industrial process streams, such as wet-process phosphoric acid. unileoben.ac.atresearchgate.net These solutions represent challenging geochemical matrixes due to their high acidity and the presence of numerous impurity elements (e.g., Fe, Al, Ca, Mg). osti.gov The goal is to selectively extract the valuable REEs while leaving the bulk impurities in the aqueous raffinate. unileoben.ac.atosti.gov However, the presence of certain compounds in the feed, like various organic acids, can facilitate the co-extraction of impurities such as Ca(II) and Al(III), posing a challenge to achieving high-purity REE products. osti.gov

Selective Extraction of Rare Earth Elements (REEs)

Role as Ligands in Catalysis

Beyond hydrometallurgy, Phosphinic acid, bis(1-methylpropyl)- serves as a ligand in the production of catalysts for a variety of chemical reactions. ontosight.ai As a type of phosphine (B1218219) ligand, it can coordinate with a transition metal center to form a catalytically active complex. ontosight.ainih.gov

The functionality of phosphine ligands in catalysis stems from their ability to form stable complexes with transition metals like palladium, platinum, rhodium, and gold. nih.govscbt.com The chemical and steric properties of the ligand, such as the bulky alkyl groups in Phosphinic acid, bis(1-methylpropyl)-, play a crucial role in modulating the electronic environment and coordination sphere of the metal center. scbt.com This influence can enhance catalytic efficiency, control selectivity for desired products, and stabilize the active catalytic species. scbt.com In some systems, the mono-oxidation of a bis-phosphine ligand has been found to be critical for the successful activation of a pre-catalyst. researchgate.net The resulting metal-ligand complexes facilitate a wide range of organometallic transformations. scbt.com

Environmental Remediation and Heavy Metal Sequestration

The strong chelating nature of Phosphinic acid, bis(1-methylpropyl)- suggests its potential as an agent for the remediation of soils and water bodies contaminated with heavy metals. ontosight.ai The principle behind this application is the formation of stable complexes with toxic heavy metal ions, which can facilitate their removal from the environment.

The mechanism of heavy metal sequestration by Phosphinic acid, bis(1-methylpropyl)- is predicated on its acidic proton and the electron-donating capacity of the phosphoryl oxygen. The compound can engage in ion exchange, where the proton of the hydroxyl group is exchanged for a metal ion. Concurrently, the phosphoryl oxygen can coordinate with the metal ion, leading to the formation of a stable chelate ring structure. This dual interaction enhances the extraction of metal ions from an aqueous phase into an organic solvent containing the phosphinic acid.

Despite the theoretical potential, detailed experimental studies, including adsorption isotherms and kinetic data for the sequestration of various heavy metals by Phosphinic acid, bis(1-methylpropyl)-, are not widely published. The table below illustrates hypothetical extraction efficiencies for selected heavy metals, based on the general behavior of similar phosphinic acid extractants, to provide a conceptual understanding.

Conceptual Extraction Efficiency of Phosphinic Acid, bis(1-methylpropyl)- for Various Heavy Metals

| Metal Ion | Assumed pH for Optimal Extraction | Conceptual Extraction Efficiency (%) |

|---|---|---|

| Copper (Cu²⁺) | 4.0 - 6.0 | 90 - 98 |

| Zinc (Zn²⁺) | 5.0 - 7.0 | 85 - 95 |

| Nickel (Ni²⁺) | 6.0 - 8.0 | 80 - 90 |

| Cobalt (Co²⁺) | 6.0 - 8.0 | 75 - 88 |

Note: The data in this table is illustrative and based on the known behavior of analogous organophosphorus extractants. Specific experimental data for Phosphinic acid, bis(1-methylpropyl)- is not available in the reviewed literature.

Interactions with Biological Systems and Biomaterials

Phosphinic Acid Analogues as Mimics of Biological Intermediates and Transition States

Phosphinic acid derivatives are recognized for their ability to act as mimics of biological intermediates and transition states, a property that is crucial to their function as enzyme inhibitors. The phosphinic moiety, particularly in pseudopeptides, serves as a non-hydrolyzable isostere of the tetrahedral transition state that occurs during the hydrolysis of amide bonds by proteolytic enzymes. nih.govscispace.com This mimicry is a key principle in the design of potent inhibitors for various classes of enzymes.

The tetrahedral geometry of the phosphorus atom in phosphinic acids closely resembles the sp3-hybridized carbon atom in the transition state of peptide bond cleavage. scispace.com This structural analogy allows phosphinic acid-containing molecules to bind tightly to the active sites of enzymes that recognize and stabilize this transient geometry. Because the P-C bond is stable to hydrolysis, these mimics can effectively block the enzyme's catalytic activity. While specific studies on bis(1-methylpropyl)phosphinic acid as a transition state mimic are not extensively detailed in available literature, the foundational principles of phosphinic acid chemistry suggest that its derivatives could be designed to mimic the transition states of various enzymatic reactions. nih.gov

Role in Enzyme Inhibition and Active Site Interactions

The capacity of phosphinic acids to mimic transition states directly translates to their significant role as enzyme inhibitors. They have been successfully employed in the design of inhibitors for a wide range of enzymes, including metalloproteases and aspartic acid proteinases. nih.gov The phosphinate group can coordinate with metal ions, such as the zinc atom often found in the active sites of metalloproteases, further enhancing the inhibitory activity. researchgate.net

Phosphinic pseudopeptides, where a peptide bond is replaced by a phosphinate linkage, are a prominent class of transition-state analogue inhibitors. researchgate.net These compounds are designed to interact with the enzyme's active site in a manner similar to the natural substrate, leading to potent and often selective inhibition. researchgate.net Research has demonstrated that the nature of the alkyl or aryl groups attached to the phosphorus atom can significantly influence the inhibitor's potency and selectivity. For instance, studies on various phosphinic and phosphonic acid derivatives have shown inhibitory effects on enzymes like mushroom tyrosinase, with the type of inhibition (competitive, noncompetitive, or mixed) depending on the specific structure of the compound. nih.gov

Applications in Drug Design and Prodrug Development

The diverse biological activities of phosphinic acid derivatives have made them a valuable tool in drug discovery. nih.gov They have been investigated for a range of pharmacological applications, including as anti-inflammatory, anti-HIV, and antimicrobial agents. nih.gov The development of symmetrical phosphinic acids has been a focus in the design of C2-symmetric HIV protease inhibitors, which are intended to match the symmetry of the enzyme's active site. nih.gov

A significant challenge in the clinical application of phosphinic acids is their high polarity, which can limit their ability to cross cell membranes. nih.gov To overcome this, phosphinic acids are often administered as prodrugs. Prodrug strategies involve masking the polar phosphinic acid group with moieties that are cleaved in vivo to release the active drug. nih.gov For example, esterification of phosphinic acids with carbohydrates has been explored to create less polar and more soluble variants that can enhance absorption and distribution. nih.gov

The following table summarizes some key research findings related to phosphinic acids in drug design:

| Research Area | Key Findings |

| HIV Protease Inhibitors | Symmetrical phosphinic acids are being developed as C2-symmetric inhibitors. |

| Prodrug Development | Esterification with carbohydrates and flavonoids is a strategy to improve the bioavailability of phosphinic acid-based drugs. |

| General Drug Discovery | Phosphinic acid derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties. nih.gov |

Functionalization of Surfaces for Biomaterials and Sensor Development

While much of the research on surface functionalization for biomaterials has focused on phosphonic acids, the underlying principles can be extended to phosphinic acids due to the shared ability of the phosphorus-oxygen groups to bind to metal oxide surfaces. The functionalization of surfaces, such as titanium and its alloys used in medical implants, is critical for improving biocompatibility and promoting osseointegration. mdpi.com

Phosphonic acids have been shown to form stable, self-assembled monolayers (SAMs) on titanium surfaces. acs.orgresearchgate.net These monolayers can alter the surface properties, such as wettability, and can be used to immobilize proteins and other biomolecules. acs.orgresearchgate.net For example, the functionalization of titanium screws with carboxyethylphosphonic acid has been shown to improve the cellular behavior of fibroblasts and mesenchymal stem cells. mdpi.com

The use of alkylphosphonic acids for the functionalization of titanium and other metal oxide surfaces is well-documented. acs.orgacs.orgcnr.it Although specific studies on the use of bis(1-methylpropyl)phosphinic acid for surface modification are limited, the principles of phosphonate-based surface chemistry suggest that dialkylphosphinic acids could also be employed for similar applications in creating biocompatible surfaces and developing sensors.

Phosphinic Acids as Phosphoantigens and Their Immunological Implications

Phosphoantigens are small organophosphorus compounds that can activate a specific type of T cell, known as Vγ9/Vδ2 T cells, which play a role in the immune response to microbes and cancer cells. The most potent natural phosphoantigens are pyrophosphates. nih.gov

Research in this area has largely focused on phosphonates and their prodrugs as more stable mimics of these natural phosphoantigens. nih.govnih.gov The development of phosphonate-based phosphoantigen prodrugs aims to improve their cell permeability and metabolic stability, thereby enhancing their ability to stimulate an immune response. nih.gov

While the direct role of simple dialkylphosphinic acids like bis(1-methylpropyl)phosphinic acid as phosphoantigens has not been extensively studied, the broader field of organophosphorus compounds in immunology is an active area of research. The ability to modulate immune responses through synthetic small molecules holds significant therapeutic potential.

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone for investigating the properties of organophosphorus compounds at the electronic level. mdpi.comscispace.com These methods offer a balance between computational cost and accuracy, making them suitable for molecules of this size.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key information about the molecule's reactivity. For a typical dialkylphosphinic acid, the HOMO is often localized on the phosphoryl oxygen, indicating its role as the primary site for electrophilic attack and coordination. The LUMO is typically associated with the P-C antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability.

Reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack with greater precision. mdpi.comscispace.com For bis(1-methylpropyl)phosphinic acid, these calculations consistently identify the phosphoryl oxygen as the most nucleophilic site.

Table 1: Calculated Geometric Parameters for a Model Dialkylphosphinic Acid using DFT Calculated data for a representative dialkylphosphinic acid, analogous to bis(1-methylpropyl)phosphinic acid. Actual values may vary slightly.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| P=O | 1.50 - 1.52 | O=P-C | 112 - 115 |

| P-C | 1.82 - 1.84 | C-P-C | 105 - 108 |

| P-OH | 1.55 - 1.57 | O=P-OH | 110 - 113 |

| C-C (alkyl) | 1.53 - 1.55 | P-C-C | 110 - 114 |

Modeling of Ligand-Metal Interactions and Complex Stability

Bis(1-methylpropyl)phosphinic acid is an effective extractant for various metal ions, a function that relies on its ability to act as a ligand. DFT is a powerful tool for modeling the interaction between the deprotonated phosphinate ligand and metal cations. bohrium.com These models help elucidate the geometry of the resulting metal complexes, the nature of the bonding, and the stability of the complexes. researchgate.netnih.gov

In most cases, the bis(1-methylpropyl)phosphinate anion coordinates to a metal ion in a monodentate fashion through the highly nucleophilic phosphoryl oxygen. However, bidentate chelation or bridging behavior involving both oxygen atoms is also possible, leading to the formation of dimeric or polymeric structures, especially at high ligand-to-metal ratios.

Computational studies can calculate the binding energy between the ligand and various metal ions, providing a quantitative measure of complex stability. nih.gov These calculations allow for a systematic comparison of the ligand's affinity for different metals. The results of such studies generally show that the stability of the complexes is influenced by the charge density of the metal ion and the steric hindrance imposed by the bulky sec-butyl groups. The steric bulk can play a significant role in the selectivity of the extractant for certain metals over others.

Table 2: Representative Calculated Interaction Energies for Phosphinate-Metal Complexes Illustrative data based on DFT calculations for analogous phosphinate ligands with various metal ions.

| Metal Ion | Coordination Mode | Calculated Interaction Energy (kcal/mol) |

| Cu²⁺ | Monodentate | -150 to -170 |

| Zn²⁺ | Monodentate | -140 to -160 |

| La³⁺ | Bidentate | -280 to -310 |

| Y³⁺ | Bidentate | -290 to -320 |

Molecular Dynamics Simulations of Extraction and Complexation Processes

While quantum chemical calculations provide a static picture of molecular interactions, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a system over time. MD simulations are particularly valuable for understanding the mechanisms of solvent extraction and complexation involving bis(1-methylpropyl)phosphinic acid. researchgate.net

In a typical MD simulation of solvent extraction, a system is constructed consisting of two immiscible phases (e.g., an aqueous phase containing metal salts and an organic phase containing the phosphinic acid extractant) separated by an interface. The simulation tracks the trajectories of all atoms and molecules over time, governed by a classical force field.

These simulations can visualize the entire extraction process: the migration of the phosphinic acid molecules to the interface, the deprotonation of the acid, the complexation of metal ions at the interface, and the subsequent transfer of the neutral metal-ligand complex into the organic phase. MD simulations provide critical insights into the aggregation behavior of the extractant molecules in the organic phase and the structure of the extracted metal complexes, which often exist as dimers or higher-order aggregates.

Table 3: Typical Parameters for MD Simulation of a Solvent Extraction System

| Parameter | Typical Value / Description |

| Force Field | CHARMM, AMBER, or a specialized force field for organophosphorus compounds |

| System Size | 5,000 - 50,000 atoms |

| Simulation Box | Rectangular, with two distinct liquid phases |

| Temperature | 298 K (or experimental temperature) |

| Pressure | 1 atm |

| Simulation Time | 10 - 100 nanoseconds |

| Time Step | 1 - 2 femtoseconds |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are widely used to predict spectroscopic properties and analyze the conformational landscape of flexible molecules like bis(1-methylpropyl)phosphinic acid. The two sec-butyl groups can rotate around the P-C bonds, leading to multiple possible conformers (rotational isomers).

Conformational analysis, often performed using both molecular mechanics and quantum chemical methods, can identify the low-energy conformers and determine their relative populations at a given temperature. researchgate.netnih.gov These studies have shown that for dialkylphosphinic acids, the preferred conformations are those that minimize steric clashes between the bulky alkyl groups. dtic.mil

Furthermore, once the equilibrium geometries are obtained, their vibrational frequencies can be calculated. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. dtic.mil Key vibrational modes include the P=O stretch, P-C stretches, and various bending and torsional modes of the alkyl chains. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ³¹P, ¹³C, ¹H) can be calculated and compared with experimental data to confirm the structure and investigate the electronic environment of the nuclei. researchgate.net

Table 4: Predicted Vibrational Frequencies for Key Functional Groups Based on DFT calculations for analogous dialkylphosphinic acids.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| P=O Stretch | Phosphoryl | 1150 - 1200 |

| P-OH Stretch | Hydroxyl | 2500 - 2700 (broad) |

| O-H Bend | Hydroxyl | 900 - 950 |

| P-C Stretch | Alkyl-Phosphorus | 700 - 780 |

| C-H Stretch | Alkyl | 2850 - 2980 |

Future Directions and Emerging Research Areas

Development of Novel Phosphinic Acid Architectures with Enhanced Selectivity and Efficiency

A primary focus of ongoing research is the rational design and synthesis of new phosphinic acid molecules with tailored properties. The goal is to move beyond existing structures to achieve superior performance in specific applications, most notably in solvent extraction and separation processes.

Key research thrusts include:

Nonsymmetric Dialkylphosphinic Acids: The synthesis of nonsymmetric dialkylphosphinic acids (NSDAPAs) is a significant area of interest. researchgate.net Unlike symmetric analogues, NSDAPAs offer a more diverse range of structures, which can be fine-tuned to improve selectivity for target metals, such as heavy rare earth elements. researchgate.net Researchers are establishing new synthetic methods to create novel NSDAPAs, such as (n-octyl)(2,4,4'-trimethylpentyl) phosphinic acid and (n-octyl)(cyclohexyl) phosphinic acid, and evaluating their extraction capabilities. researchgate.netresearchgate.net

Steric Hindrance and Extraction Ability: Studies have shown a clear relationship between the molecular architecture of dialkylphosphinic acids and their extraction performance. For instance, moving a branched chain on the alkyl group closer to the central phosphorus atom tends to decrease the extraction ability due to increased steric hindrance. researchgate.net Conversely, dialkylphosphinic acids that lack branching at the α- or β-carbon positions exhibit stronger extraction capabilities. researchgate.net This understanding allows for the strategic design of extractants with either high extraction power or high selectivity, depending on the desired application.

Table 1: Impact of Alkyl Chain Structure on Dialkylphosphinic Acid Extraction Ability

| Extractant Type | Position of Branched Chain | Observed Extraction Ability | Reference |

|---|---|---|---|

| HYY-4, HYY-8 | Branched at α-C | Poor | researchgate.net |

Functionalized Derivatives: The introduction of specific functional groups onto the phosphinic acid backbone is another promising avenue. These functionalities can impart new properties, such as enhanced acidity, hydrophilicity, or specific binding capabilities for targeted ions. This approach is being explored to develop highly selective agents for applications ranging from hydrometallurgy to medical diagnostics. nih.govresearchgate.netmdpi.com

Integration into Hybrid Materials and Nanostructures for Advanced Applications

To overcome limitations of liquid-liquid extraction systems, such as solvent loss and environmental impact, researchers are immobilizing phosphinic acid derivatives onto solid supports to create advanced hybrid materials.

Polymer-Supported Reagents: Phosphinic acids are being incorporated into polymer matrices to create ion exchange resins and chelating materials. nih.govresearchgate.net These polymer-supported extractants offer significant advantages over solvent-based systems by simplifying separation processes and reducing environmental concerns. nih.gov The choice of the ligand for immobilization is often guided by its behavior in traditional solvent extraction. nih.govresearchgate.net

Immobilization on Inorganic Supports: Mesoporous silica (B1680970) materials are being used as solid supports for phosphinic acid derivatives. researchgate.netmdpi.com This approach creates adsorbents with high surface areas and stability, suitable for applications like the extraction of uranium from aqueous solutions. researchgate.netmdpi.com The direct immobilization can be achieved through methods like azeotropic distillation, creating covalently functionalized silicas that are stable across a broad range of solvents. mdpi.com

Biopolymer Encapsulation: "Green" materials like alginate, a type of biopolymer, are being used to encapsulate and immobilize phosphinic acid-based extractants. psu.edu This method produces hydrogel beads or capsules that can be used for metal sorption. psu.edu The use of biopolymers is environmentally advantageous compared to synthetic resins, particularly concerning end-of-life disposal. psu.edu

Sol-Gel Synthesis of Hybrids: The sol-gel method offers a versatile route to create organic-inorganic hybrid materials containing phosphinic acids. nih.gov For example, hybrids containing zirconium, boron, and phenyl phosphinic acid have been synthesized, exhibiting high thermal stability and insolubility, making them suitable for high-temperature applications. nih.gov This process is considered a part of green chemistry due to its use of mild reaction conditions and environmentally benign solvents like water. nih.gov

Investigation of Synergistic and Antagonistic Effects in Mixed Ligand Systems

The combination of bis(1-methylpropyl)phosphinic acid (or its analogues like Cyanex 272) with other extractants can lead to significant synergistic or antagonistic effects, providing a powerful tool for optimizing separation processes.

Synergistic Extraction: Mixing acidic organophosphorus extractants like dialkylphosphinic acids with other neutral or acidic extractants can dramatically enhance both the extraction efficiency and selectivity for certain metals.

Mixtures with other Organophosphorus Acids: Systems combining bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507) have been studied for the extraction of ytterbium. researchgate.net

Mixtures with Carboxylic Acids: The combination of Cyanex 272 with sec-nonylphenoxy acetic acid (CA-100) has been shown to enhance the extraction of rare earth elements and significantly improve separation selectivity. researchgate.net

Mixtures with Neutral Extractants: The addition of neutral extractants like trialkyl phosphine (B1218219) oxide (e.g., Cyanex 923) to bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) not only boosts extraction efficiency but also markedly improves selectivity between yttrium and heavier lanthanides. nih.govresearchgate.net Similar synergistic effects are observed when mixing carbamoylmethylphosphine oxides (CMPO) with dinonylnaphthalene (B12650604) sulfonic acid (HDNNS) for lanthanide extraction. informahealthcare.com

Antagonistic Effects: While synergy is often sought, antagonistic effects can also occur and are crucial to understand. Research has shown that complexation between ions and water-soluble extractants within the bulk aqueous phase can be antagonistic to the desired preferential extraction at the liquid-liquid interface. nih.govornl.gov For instance, in the separation of lanthanides with bis(2-ethylhexyl) phosphoric acid (HDEHP), complexation in the aqueous phase can reduce the separation factor between heavy and light lanthanides. nih.gov Understanding these mechanisms is vital for designing more efficient separation schemes.

Table 2: Examples of Synergistic Systems Involving Dialkylphosphinic Acids

| Phosphinic Acid | Synergist | Target Metals | Observed Effect | Reference |

|---|---|---|---|---|

| Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) | Sec-nonylphenoxy acetic acid (CA-100) | Rare Earth Elements | Enhanced extraction and selectivity | researchgate.net |

| Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) | Trialkyl phosphine oxide (Cyanex 923) | Rare Earth Elements, Yttrium | Enhanced extraction and selectivity | nih.govresearchgate.net |

| Carbamoylmethylphosphine oxides (CMPO) | Dinonylnaphthalene sulfonic acid (HDNNS) | Lanthanides | Significant synergistic enhancement | informahealthcare.com |

Green Chemistry Approaches in the Synthesis and Application of Bis(1-methylpropyl)phosphinic Acid

The principles of green chemistry are increasingly influencing the synthesis and application of phosphinic acids, aiming to reduce environmental impact and improve sustainability.

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to drive reactions, is emerging as a powerful green alternative to traditional solvent-based methods. isca.meresearchgate.net This technique can reduce or eliminate the need for hazardous solvents, shorten reaction times, lower reaction temperatures, and improve yields. researchgate.net It represents a promising eco-sustainable route for producing phosphinic acids and other fine chemicals. isca.meresearchgate.net

Solvent-Free and Catalytic Methods: Research is focused on developing synthetic routes that avoid hazardous reagents and minimize waste. The sol-gel process, for example, can often be performed in water under mild, room-temperature conditions, aligning with green chemistry principles. nih.gov The development of recyclable, polymer-supported catalysts for phosphinic acid synthesis also contributes to more environmentally benign processes. dntb.gov.ua

Sustainable Materials: The use of biodegradable and environmentally friendly materials, such as biopolymers, for the immobilization and application of phosphinic acids is a key aspect of green chemistry in this field. psu.edu This approach addresses the entire lifecycle of the material, including its disposal. psu.edu

Expanding Applications in Energy-Related Technologies and Sustainable Processes

The unique properties of bis(1-methylpropyl)phosphinic acid and its derivatives are being leveraged in emerging technologies crucial for a sustainable future, particularly in energy and resource recovery.

Critical Metal Recovery: Solvent extraction using phosphinic acids is a cornerstone of hydrometallurgy for the separation and purification of critical metals, including rare earth elements and cobalt. researchgate.netmdpi.com These metals are essential for permanent magnets, electronics, and catalysts. researchgate.net Developing more efficient and selective phosphinic acid-based extraction systems is vital for securing the supply of these strategic resources.

Battery Recycling and Lithium Extraction: The demand for lithium for batteries has spurred research into more efficient extraction methods. Surface-modified materials using organophosphorus acids are being investigated to enhance lithium-ion adsorption from brines. acs.org For example, modifying H2TiO3 with phenylphosphonic acid has been shown to improve dispersion stability and adsorption kinetics, leading to a higher lithium adsorption capacity and creating a scalable strategy for designing efficient lithium-ion sieves. acs.org These technologies are critical for both primary extraction and recycling of lithium from spent batteries.

Energy Storage and Fuel Cells: The development of novel hybrid materials incorporating phosphinic acids could lead to applications in energy storage and conversion. nih.gov The high thermal stability and specific ionic conductivity of certain phosphinic acid-based hybrids make them potential candidates for components in fuel cells or advanced battery electrolytes. nih.gov

Q & A

Q. What are the optimal synthetic routes for producing bis(1-methylpropyl)phosphinic acid and its derivatives?

Bis(1-methylpropyl)phosphinic acid derivatives are typically synthesized via hydrophosphorylation or double amidoalkylation reactions. For example, bis(α-aminoalkyl)phosphinic acids, structurally related compounds, are synthesized through double aminoalkylation of hydrophosphoryl precursors under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Cyclization of these intermediates can yield non-peptide cyclic analogs, which are critical for bioactivity studies. Methodological optimization includes adjusting reaction time, temperature, and protecting groups to enhance yield and purity .

Q. How can researchers characterize the stereochemical purity of bis(1-methylpropyl)phosphinic acid derivatives?

Stereochemical analysis is critical due to the presence of chiral centers in phosphinic acid derivatives. Techniques such as chiral HPLC, NMR spectroscopy (using chiral shift reagents), and X-ray crystallography are employed. For instance, Kaboudin et al. (2005) demonstrated the separation of diastereoisomers of bis(α-hydroxyalkyl)phosphinic acids via cyclic phosphinic acid formation, validated by NMR and crystallographic data .

Q. What spectroscopic methods are most effective for structural elucidation of bis(1-methylpropyl)phosphinic acid complexes?

31P NMR is indispensable for probing phosphorus environments, while IR spectroscopy identifies P=O and P–O–C bonds. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, particularly for metal complexes. For example, rare earth extraction studies using bis(2-ethylhexyl)phosphinic acid analogs rely on 31P NMR to monitor coordination states .

Advanced Research Questions

Q. How do structural modifications of bis(1-methylpropyl)phosphinic acid influence its bioactivity as a protease or urease inhibitor?

Substituents on the phosphinic acid backbone dictate binding affinity. For urease inhibition, bis(aminomethyl)phosphinic acid derivatives interact with nickel ions in the enzyme’s active site via the phosphinate group, while alkyl chains (e.g., n-hexyl) enhance hydrophobic interactions. Competitive inhibition kinetics (Ki values as low as 108 nM) are determined through enzyme assays and molecular docking . Similarly, cyclic analogs of bis(α-aminoalkyl)phosphinic acids exhibit enhanced HIV-1 protease inhibition due to conformational rigidity mimicking peptide substrates .

Q. What mechanistic insights explain the selective extraction of heavy rare earth elements (REEs) using bis(1-methylpropyl)phosphinic acid derivatives?

The extraction mechanism involves coordination of REEs with the phosphinic acid’s phosphoryl oxygen, influenced by pH and counterions. For bis(2,4,4-trimethylpentyl)phosphinic acid, synergistic effects with 8-hydroxyquinoline improve selectivity for heavy REEs (e.g., Gd³⁺, Tb³⁺) by forming mixed-ligand complexes. Adsorption kinetics and separation factors are quantified using solvent extraction trials and ICP-MS analysis .

Q. How can researchers resolve contradictions in toxicity predictions for bis(1-methylpropyl)phosphinic acid-based inhibitors?

Discrepancies in toxicity data (e.g., in silico vs. in vivo) arise from metabolic stability and off-target interactions. Integrated approaches include:

- In vitro assays : Cytotoxicity screening (e.g., HepG2 cells).

- In silico modeling : ADMET predictors (e.g., SwissADME) to assess bioavailability and metabolic pathways.

- Comparative studies : Cross-referencing with structurally similar compounds, such as phenylphosphinic acid analogs, which show lower hepatotoxicity .

Q. What role do bis(1-methylpropyl)phosphinic acid derivatives play in advanced material science applications, such as photoresist development?

In photoresist formulations, phosphinic acids act as adhesion promoters and etch-resistant components. For example, bis(4-methoxyphenyl)phosphinic acid enhances resolution in EUV lithography by improving solubility in developer solutions. Performance is evaluated via SEM imaging and contrast curve analysis .

Methodological Challenges and Solutions

Q. How can researchers mitigate hydrolysis and oxidation during storage of bis(1-methylpropyl)phosphinic acid derivatives?

Q. What strategies optimize the recyclability of bis(1-methylpropyl)phosphinic acid in solvent extraction systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.